molecular formula C11H21NO5 B13995166 Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate CAS No. 132629-33-5

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate

Cat. No.: B13995166
CAS No.: 132629-33-5
M. Wt: 247.29 g/mol
InChI Key: JGDJDRSVDKZPGV-UHFFFAOYSA-N
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Description

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a chemical compound designed for research and development applications. As a derivative featuring a Boc-protected amino group and an ethyl ester moiety, it is primarily utilized as a versatile building block in organic synthesis, particularly in the construction of more complex molecules . The tert-butoxycarbonyl (Boc) protecting group is a standard feature in synthetic chemistry, especially in peptide synthesis, where it is used to protect the amine functionality from unwanted reactions during coupling steps. The Boc group is stable under basic conditions and can be readily removed under mild acidic conditions, providing precise control in multi-step synthetic sequences . Compounds with similar structures, such as Boc-protected bromoethyl derivatives, are known to be sensitive to heat and moisture , which may also be a consideration for the handling and storage of this product. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper personal protective equipment should be worn, and it should be handled only by qualified professionals in a laboratory setting.

Properties

CAS No.

132629-33-5

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate

InChI

InChI=1S/C11H21NO5/c1-5-16-9(13)8-15-7-6-12-10(14)17-11(2,3)4/h5-8H2,1-4H3,(H,12,14)

InChI Key

JGDJDRSVDKZPGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Protection of the amino group using the tert-butoxycarbonyl (Boc) group.
  • Formation of the ethoxyacetate linkage via nucleophilic substitution or alkylation.
  • Purification and isolation of the final product.

The Boc group is introduced to protect the amino functionality during subsequent synthetic steps, preventing unwanted side reactions.

Detailed Preparation Procedure

A representative and well-documented method for preparing this compound involves the alkylation of N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropanoate under basic conditions, as follows:

Step Reagents and Conditions Description Outcome/Yield
1 N-(tert-butoxycarbonyl)glycine ethyl ester (2.03 g), Sodium hydride (264 mg), DMF (10 mL), 4 °C, 1 hour Deprotonation of the Boc-protected amino ester with sodium hydride in dry DMF at low temperature Formation of the nucleophilic species ready for alkylation
2 Addition of ethyl 3-chloropropanoate (1.37 g), room temperature, 2 hours Nucleophilic substitution reaction where the deprotonated amino ester attacks the alkyl halide Formation of this compound intermediate
3 Quenching with saturated ammonium chloride solution (20 mL), extraction with ethyl acetate (3 × 20 mL), washing with water and brine, solvent removal under reduced pressure Workup and purification Pale yellow oily product, 90% yield

Notes:

  • The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
  • The use of sodium hydride requires careful temperature control to avoid side reactions.
  • DMF is chosen as a polar aprotic solvent to facilitate the nucleophilic substitution.

This procedure is adapted from a reliable synthesis reported in chemical literature for structurally related Boc-protected amino esters.

Alternative Protection and Functionalization Approaches

Another approach involves the initial protection of the amino group by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as triethylamine or 4-dimethylaminopyridine (DMAP), followed by ether formation through reaction with appropriate alkyl halides or esters.

A typical Boc protection reaction:

Step Reagents and Conditions Description
1 Amino compound, Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C Formation of Boc-protected amine

Following Boc protection, the ethoxyacetate linkage can be introduced by alkylation or esterification reactions under controlled temperature and inert atmosphere to avoid side reactions.

Reaction Analysis and Optimization

Reaction Conditions

  • Temperature: Low temperatures (0–4 °C) during base addition and alkylation minimize side reactions.
  • Solvent: Polar aprotic solvents like DMF support nucleophilic substitution.
  • Base: Sodium hydride is effective for deprotonation but requires careful handling.
  • Reaction Time: Typically 1 hour for deprotonation and 2 hours for alkylation ensure complete conversion.

Purification Techniques

  • Extraction with ethyl acetate followed by washing with water and brine removes inorganic salts and impurities.
  • Drying over anhydrous magnesium sulfate (MgSO4) ensures removal of residual moisture.
  • Concentration under reduced pressure at controlled temperature (40 °C) preserves product integrity.

Summary Table of Key Preparation Data

Parameter Details Comments
Starting Material N-(tert-butoxycarbonyl)glycine ethyl ester Commercially available or prepared via Boc protection
Base Sodium hydride (NaH) Strong base for deprotonation
Solvent N,N-Dimethylformamide (DMF) Polar aprotic, facilitates substitution
Alkylating Agent Ethyl 3-chloropropanoate Provides ethoxyacetate moiety
Temperature 4 °C during base addition; room temp for alkylation Controls reaction rate and selectivity
Reaction Time 1 hour (deprotonation), 2 hours (alkylation) Ensures completion
Yield ~90% High efficiency
Workup Saturated ammonium chloride quench, ethyl acetate extraction, water/brine washing Standard organic workup

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The ethoxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Produces various substituted ethoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Utilized in the development of prodrugs and drug delivery systems.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate with structurally related compounds:

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Stability Applications References
This compound ~260.3 Ethoxy, Boc-protected amine High in organic solvents Acid-labile Boc group Peptide synthesis, SPPS
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate ~313.4 Cyclohexyl, Boc-protected amine Moderate in DCM Enhanced steric protection Drug delivery systems
Ethyl 2-(2-(3-((tert-butoxycarbonyl)amino)propanamido)thiazol-4-yl)acetate ~369.4 Thiazole ring, Boc-protected amine Low in polar solvents Photostability Antimicrobial agent synthesis
Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate ~263.3 Methyl ester, hydroxyethyl group High in MeOH Hydrolysis-prone Intermediate for hydrophilic probes
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate ~280.3 Pyridinyl, Boc-protected amine Moderate in THF Aromatic stabilization Bioorthogonal chemistry

Biological Activity

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Synthesis

This compound is classified as an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. The general structure can be represented as follows:

C9H17NO4\text{C}_9\text{H}_{17}\text{N}\text{O}_4

The synthesis typically involves the reaction of ethyl acetate with tert-butoxycarbonyl amino compounds under controlled conditions to yield the desired product. Various methods have been documented, including one-pot reactions that enhance yield and purity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study evaluated the effects of several derivatives on cancer cell lines, demonstrating that modifications to the ethoxy group significantly influenced their potency. For instance, altering the alkyl chain length or substituents on the aromatic ring resulted in varied IC50 values, emphasizing structure-activity relationships (SAR) in drug design .
  • In Vivo Studies :
    • In vivo assessments indicated that some derivatives maintain stability in plasma and exhibit desirable pharmacokinetic properties. For example, a related compound showed an estimated half-life of 215 minutes in BALB/c mouse plasma, indicating good enzymatic stability which is crucial for therapeutic applications .
  • Apoptosis Induction :
    • Apoptosis assays revealed that certain derivatives effectively induce programmed cell death in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells, highlighting their selectivity towards cancer cells .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AnticancerHeLa0.75Tubulin polymerization inhibition
AnticancerK5620.70Apoptosis induction
AntimicrobialStaphylococcus aureusNot specifiedCell wall synthesis inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via a multi-step process. First, tert-butoxycarbonyl (Boc) protection is applied to the amine group of 2-aminoethoxyacetic acid derivatives. Ethyl esterification follows using ethyl chloroacetate or similar reagents under basic conditions (e.g., NaHCO₃). Intermediates are purified via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and confirm Boc-protection integrity via FT-IR (C=O stretch at ~1690 cm⁻¹) .

Q. How is the Boc protecting group selectively removed, and what conditions prevent side reactions?

  • Methodology : Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 2–4 hours. Neutralize excess acid with saturated NaHCO₃ and extract the product into DCM .
  • Data Contradictions : Avoid prolonged TFA exposure (>6 hours), as it may hydrolyze the ethyl ester. reports 84% yield under controlled conditions, but over-acidification risks ester degradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows Boc-group tert-butyl singlet at δ 1.44 ppm and ethyl ester triplet at δ 1.25 ppm. ¹³C NMR confirms ester carbonyl at ~170 ppm .
  • LC-MS : ESI+ m/z [M+H⁺] calculated 246.2; observed 246.1 (Δm/z ±0.1) .

Advanced Research Questions

Q. How do solvent polarity and base selection impact substitution reactions involving this compound?

  • Methodology : Aprotic solvents (e.g., THF, DMF) and strong bases (e.g., NaH, KOtBu) enhance nucleophilic substitution at the ethoxy moiety. Polar solvents stabilize transition states but may reduce yields due to competitive hydrolysis. Optimize via DoE: 70% yield achieved in THF with KOtBu vs. 45% in DMSO .
  • Contradictions : reports LiAlH₄ as incompatible for reductions, while NaBH₄ in MeOH selectively reduces carbonyls without affecting Boc groups .

Q. What strategies improve stability during long-term storage?

  • Methodology : Store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation studies (HPLC) show <5% decomposition over 6 months when stored with molecular sieves (4Å). Avoid aqueous environments (pH <6 accelerates hydrolysis) .

Q. How can computational modeling predict reactivity in peptide coupling applications?

  • Methodology : DFT calculations (B3LYP/6-31G*) model the nucleophilicity of the deprotected amine. Solvent effects (PCM for DCM) predict activation barriers for carbodiimide-mediated couplings (e.g., EDC/HOBt). MD simulations validate steric hindrance from the ethoxy spacer .

Q. What are the ecological and toxicological risks in laboratory handling?

  • Data Gaps : and conflict: While Key Organics classifies acute toxicity (Category 4 oral/dermal), Indagoo’s SDS notes incomplete chronic toxicity data. Mitigate risks via fume hood use, PPE, and waste neutralization (pH 7–8) before disposal .

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